molecular formula C13H24O3PCl B1149856 ADAPHOTRIS

ADAPHOTRIS

Cat. No. B1149856
M. Wt: 294.76 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor of Ca2+/2H+-exchange system in liver mitochondria., synthetic.

Scientific Research Applications

  • Antifungal Denture Adhesive Film : A study developed an antifungal denture adhesive film (ADA) using hot melt extrusion technology for the treatment of oral candidiasis. The ADA system with hydroxypropyl cellulose and polyethylene oxide showed a significant increase in antifungal activities and maintained drug concentrations above the minimum inhibitory concentration for over 10 hours, indicating its potential as a primary or adjunct treatment for oral or pharyngeal candidiasis (Park et al., 2015).

  • Repair of DNA Methylphosphotriesters : Research on the Escherichia coli Ada protein revealed its role in repairing methylphosphotriesters in DNA. Ada transfers methyl groups to one of its cysteines and binds specific DNA sequences to induce genes that confer resistance to methylating agents. The study provided insight into the mechanism of metalloactivated DNA repair (Myers et al., 1993).

  • Gene Therapy for Immunodeficiency : A clinical trial investigated gene therapy for severe combined immunodeficiency due to adenosine deaminase (ADA) deficiency. The therapy involved infusing autologous CD34+ bone marrow cells transduced with an ADA gene into patients. Long-term outcomes showed stable engraftment and differentiation of transduced cells, leading to immune reconstitution and improved physical development, demonstrating the therapy's safety and effectiveness (Aiuti et al., 2009).

  • Adenosine Deaminase Inhibitors : A study on adenosine deaminase (ADA) highlighted its role in purine metabolism and the differentiation of the lymphoid system. ADA inhibitors have potential applications in lymphoproliferative disorders, immunosuppressive therapy, and reducing adenosine breakdown in various conditions (Cristalli et al., 2001).

properties

Product Name

ADAPHOTRIS

Molecular Formula

C13H24O3PCl

Molecular Weight

294.76 g/mol

synonyms

1-adamantyl-tris(hydroxymethyl)phosphanium chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.